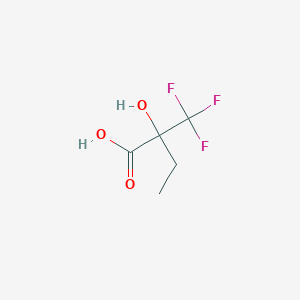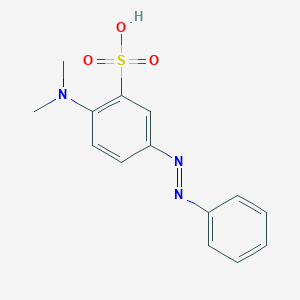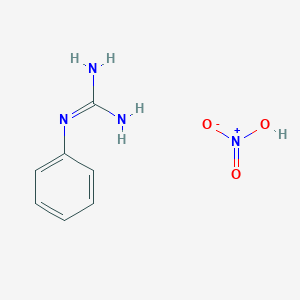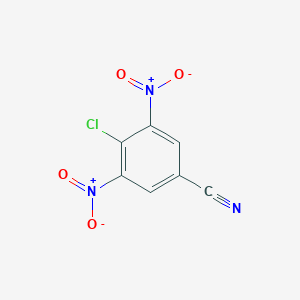
(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid
描述
(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is an organic compound with a unique structure that includes a dioxolane ring and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid typically involves the formation of the dioxolane ring followed by the introduction of the carboxylic acid group. One common method includes the reaction of a suitable diol with an aldehyde under acidic conditions to form the dioxolane ring. Subsequent oxidation or carboxylation steps introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions for substitution reactions may involve nucleophiles such as halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols.
科学研究应用
(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with specific stereochemistry.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s activity. These interactions can modulate biological pathways and processes, leading to specific effects.
相似化合物的比较
Similar Compounds
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: A compound with a similar dioxolane ring but different substituents.
1,3-Dioxolane-4-carboxylic acid: A simpler analog without the methyl groups.
Uniqueness
(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
属性
IUPAC Name |
(4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGBHQJNORDKW-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OC(O1)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)



![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)






